Physicochemical Profile vs. Mono-Substituted Aminotetralins
The predicted acid dissociation constant (pKa) of 5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is 9.33 ± 0.20 . When compared to the unsubstituted 1-aminotetralin (predicted pKa ~9.8–10.0, based on primary amine pKa of saturated alkylamines), the electron-withdrawing 5-Cl substituent lowers the basicity of the amine by approximately 0.5–0.7 log units. Conversely, the 5-chloro-1-aminotetralin analog (lacking 6-OCH₃, CAS 59376-81-7) has molecular formula C₁₀H₁₂ClN, MW 181.66, with a higher predicted pKa due to absence of the inductively withdrawing para-methoxy group . The 6-methoxy-1-aminotetralin analog (lacking 5-Cl, CAS 52373-02-1) has molecular formula C₁₁H₁₅NO, MW 177.24, with the highest predicted pKa among comparators . This pKa differential has direct implications for ionization state at physiological pH and thus for passive membrane permeability in cellular assays.
| Evidence Dimension | Predicted amine pKa (basicity) |
|---|---|
| Target Compound Data | pKa 9.33 ± 0.20 (predicted); MW 211.69 (free base) |
| Comparator Or Baseline | 5-chloro-1-aminotetralin: predicted pKa ~9.8, MW 181.66; 6-methoxy-1-aminotetralin: predicted pKa ~9.9, MW 177.24; 1-aminotetralin: predicted pKa ~10.0, MW 147.22 |
| Quantified Difference | ΔpKa ≈ −0.5 to −0.7 vs. unsubstituted; MW increase of 64.47 Da vs. unsubstituted |
| Conditions | ACD/Labs predicted values; ChemicalBook database |
Why This Matters
A lower pKa means a larger fraction of neutral (unprotonated) species at pH 7.4, which directly influences passive membrane permeability and intracellular target access—a critical parameter for cell-based assay design where comparator compounds with higher pKa may show artifactually reduced cellular activity.
